molecular formula C15H16O3 B13537748 6-Methoxy-2-naphthalenebutanoic acid

6-Methoxy-2-naphthalenebutanoic acid

Cat. No.: B13537748
M. Wt: 244.28 g/mol
InChI Key: ZAFFQWORHMTBQI-UHFFFAOYSA-N
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Description

4-(6-Methoxynaphthalen-2-yl)butanoic acid is a chemical compound known for its potent and selective inhibition of aldo-keto reductase 1C3. This compound is structurally related to naproxen, a well-known nonsteroidal anti-inflammatory drug, but with modifications that enhance its selectivity and potency .

Preparation Methods

The synthesis of 4-(6-methoxynaphthalen-2-yl)butanoic acid involves the modification of naproxen analogues. One common synthetic route includes the replacement of the methyl group in naproxen with an ethyl group. This modification is achieved through a series of chemical reactions, including esterification and hydrolysis . Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

4-(6-Methoxynaphthalen-2-yl)butanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

4-(6-Methoxynaphthalen-2-yl)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(6-methoxynaphthalen-2-yl)butanoic acid involves its selective inhibition of aldo-keto reductase 1C3. This enzyme is responsible for converting androgens into their active forms, such as testosterone and dihydrotestosterone. By inhibiting this enzyme, the compound reduces the production of these androgens, which is particularly beneficial in treating conditions like castration-resistant prostate cancer .

Comparison with Similar Compounds

4-(6-Methoxynaphthalen-2-yl)butanoic acid is unique due to its high selectivity and potency as an aldo-keto reductase 1C3 inhibitor. Similar compounds include:

These comparisons highlight the uniqueness of 4-(6-methoxynaphthalen-2-yl)butanoic acid in terms of its selectivity and potential therapeutic applications.

Properties

Molecular Formula

C15H16O3

Molecular Weight

244.28 g/mol

IUPAC Name

4-(6-methoxynaphthalen-2-yl)butanoic acid

InChI

InChI=1S/C15H16O3/c1-18-14-8-7-12-9-11(3-2-4-15(16)17)5-6-13(12)10-14/h5-10H,2-4H2,1H3,(H,16,17)

InChI Key

ZAFFQWORHMTBQI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)CCCC(=O)O

Origin of Product

United States

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